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Compound of Interest

Compound Name: (3-Methyloxiran-2-yl)methanol

Cat. No.: B110122

Introduction

(3-methyloxiran-2-yl)methanol is a versatile bifunctional molecule of significant interest in
synthetic organic chemistry and drug development.[1][2] Its structure contains a strained three-
membered epoxide ring and a primary alcohol, making it a valuable chiral building block for the
synthesis of complex molecules.[1] The high ring strain of the epoxide moiety renders it
susceptible to ring-opening by a wide array of nucleophiles, a reaction that is fundamental to its
utility.[1][3] The regioselectivity and stereoselectivity of this ring-opening reaction are critical
factors that chemists can manipulate to construct specific molecular architectures with defined

stereochemistry.[1]
Mechanism and Regioselectivity

The outcome of the nucleophilic attack on the unsymmetrical oxirane ring of (3-methyloxiran-
2-yl)methanol is primarily dictated by the reaction conditions (acidic or basic/neutral).

e Basic or Neutral Conditions: Under these conditions, the reaction proceeds via a classic Sn2
mechanism. The nucleophile attacks the sterically less hindered carbon atom. For (3-
methyloxiran-2-yl)methanol, the attack occurs at the C2 position (the carbon bearing the
hydroxymethyl group), as the C3 position is more sterically hindered by the methyl group.[1]
This results in the formation of 2-substituted-3-methyl-1,3-propanediol derivatives.

» Acidic Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making
it a better leaving group and activating the ring.[3] The reaction mechanism has
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characteristics of both Sn1 and Sn2 pathways.[3] The nucleophile preferentially attacks the
more substituted carbon atom (C3), which can better stabilize the partial positive charge that
develops in the transition state. This leads to the formation of 3-substituted-2-methyl-1,2-
propanediol derivatives.

The inherent reactivity and predictable selectivity make this compound a powerful tool for
introducing vicinal diol or amino alcohol functionalities, which are common motifs in
pharmaceuticals and natural products.[4]

Regioselectivity of Nucleophilic Ring-Opening
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Quantitative Data Summary

The following tables summarize typical outcomes for the ring-opening of 2,3-epoxy alcohols,
including (3-methyloxiran-2-yl)methanol, with common nucleophiles under different catalytic
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conditions. Yields and regioselectivity are highly dependent on the specific substrate,
nucleophile, and reaction conditions.

Table 1: Ring-Opening with Amine Nucleophiles

. . Major Product )
Nucleophile Conditions L Yield Reference
Regioisomer

. Acetic Acid, ]
Aniline Attack at C3 High [5]
neat, 25°C
_ Cationic Al-salen .
Indoline Attack at C2 High [4]
catalyst

| Benzylamine | Metal-free, solvent-free | Attack at C2 | High [[5] |

Table 2: Ring-Opening with Oxygen Nucleophiles

. . Major Product )
Nucleophile Conditions o Yield Reference
Regioisomer

Attack at C3
Acid catalysis (forms 2-
H20 Good [1]
(e.g., H2S04) methylbutane-
1,2,3-triol)
Attack at C2
Base catalysis (forms 2-
H20 Good [1]
(e.g., NaOH) methylbutane-
1,2,3-triol)
Titanium Enhanced C3
Methanol ) ) o Good [6]
isopropoxide selectivity

| Phenol | Mild, base-catalyzed | Attack at C2 | Good |[7] |

Experimental Protocols
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Protocol 1: Base-Mediated Aminolysis (Synthesis of 3-Amino Alcohol)

This protocol describes a general, metal- and solvent-free procedure for the regioselective ring-
opening of (3-methyloxiran-2-yl)methanol with an amine under basic/neutral conditions,
leading to attack at the less-hindered C2 position.[5]

Materials:

¢ (3-methyloxiran-2-yl)methanol (1.0 equiv)

e Amine nucleophile (e.g., benzylamine) (1.2 equiv)

o Acetic acid (optional catalyst, 0.1 equiv)

» Round-bottom flask with magnetic stir bar

o Ethyl acetate

e Saturated sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate (MgSQOa)

« Silica gel for column chromatography

Procedure:

To a clean, dry round-bottom flask, add (3-methyloxiran-2-yl)methanol.

» Add the amine nucleophile to the flask. If the reaction is slow, a catalytic amount of acetic
acid can be added.

 Stir the mixture vigorously at room temperature.

« Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).

o Upon completion, dilute the reaction mixture with ethyl acetate.
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o Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and
brine (1x).

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure.

» Purify the crude product by silica gel column chromatography to yield the desired -amino
alcohol.

General Experimental Workflow
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Protocol 2: Acid-Catalyzed Hydrolysis (Synthesis of a Triol)
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This protocol outlines the acid-catalyzed ring-opening of (3-methyloxiran-2-yl)methanol using
water as the nucleophile to produce 2-methylbutane-1,2,3-triol, with preferential attack at the
more-substituted C3 position.[1]

Materials:

e (3-methyloxiran-2-yl)methanol (1.0 equiv)
o Acetone/Water solvent mixture (e.g., 10:1)
e Dilute sulfuric acid (e.g., 0.1 M)

» Round-bottom flask with magnetic stir bar

e Sodium bicarbonate

o Ethyl acetate

e Anhydrous sodium sulfate (Na2S0a4)
Procedure:

» Dissolve (3-methyloxiran-2-yl)methanol in the acetone/water solvent mixture in a round-
bottom flask.

e Cool the flask in an ice bath and begin stirring.
e Slowly add the dilute sulfuric acid catalyst to the solution.

» Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis
indicates the consumption of the starting material.

o Carefully quench the reaction by adding solid sodium bicarbonate in small portions until gas
evolution ceases, neutralizing the acid.

» Remove the acetone under reduced pressure.

o Extract the aqueous residue with ethyl acetate (3x).
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o Combine the organic extracts, dry over anhydrous NazSOa, filter, and concentrate under
reduced pressure to yield the crude triol product.

 Further purification can be achieved via crystallization or column chromatography if
necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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